molecular formula C15H16F3N5O B2533166 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1798490-04-6

4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Katalognummer: B2533166
CAS-Nummer: 1798490-04-6
Molekulargewicht: 339.322
InChI-Schlüssel: CILAEKZUUNGCBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-1,2,3-Triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a piperidine-carboxamide scaffold with a 1,2,3-triazole moiety, a combination frequently employed in the design of biologically active molecules. The 1,2,3-triazole group is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, often enhancing binding affinity and improving pharmacokinetic properties . The primary research applications for this compound are as a key intermediate or building block in the synthesis of more complex molecular architectures. Its structure makes it a valuable candidate for screening against various therapeutic targets. The piperidine and carboxamide functionalities are commonly found in compounds with central nervous system (CNS) activity, while the triazole ring is a prominent feature in compounds studied for antimicrobial, anticancer, and anticonvulsant activities . The presence of the trifluoromethyl group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and membrane permeability. From a synthetic perspective, the 1,2,3-triazole ring is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic example of "click chemistry" known for its high yield, selectivity, and reliability, making it ideal for generating diverse compound libraries for biological screening . Researchers can utilize this compound as a versatile template for further structural optimization and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-(triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c16-15(17,18)12-3-1-2-4-13(12)20-14(24)22-8-5-11(6-9-22)23-10-7-19-21-23/h1-4,7,10-11H,5-6,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILAEKZUUNGCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Piperidine Ring: This can be synthesized through various methods, including reductive amination or cyclization reactions.

    Coupling Reactions: The final step involves coupling the triazole and piperidine intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Click Chemistry for Triazole Ring Formation

The 1,2,3-triazole moiety in this compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction proceeds under mild aqueous conditions with high regioselectivity for the 1,4-disubstituted triazole isomer .

Example Protocol :

  • Reactants : Propargyl-substituted piperidine derivative + aryl azide

  • Conditions : CuI (10 mol%), Et₃N (2 equiv), MeCN/H₂O (1:1), 25°C, 3–12 h

  • Yield : 76–91%

Amidation Reactions

The carboxamide group is introduced via coupling between a piperidine-1-carbonyl chloride intermediate and 2-(trifluoromethyl)aniline. Thiocarbonyldiimidazole (TCDI) or carbodiimide-based reagents (e.g., EDC/HOBt) are commonly employed for this step .

Key Data :

ReagentSolventTemperatureYield (%)
TCDIDMF40°C78–86
EDC/HOBtCH₂Cl₂0°C → rt65–72

Suzuki–Miyaura Cross-Coupling

The trifluoromethylphenyl group can be introduced via palladium-catalyzed coupling using arylboronic acids. This method is effective for modifying the aryl substituent on the triazole ring .

Representative Reaction :

  • Substrate : 4-(1H-1,2,3-Triazol-1-yl)piperidine with bromoarene

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Base : K₂CO₃ (3 equiv)

  • Solvent : THF/H₂O (3:1)

  • Yield : 82–91%

Nucleophilic Substitution at Piperidine

The piperidine nitrogen undergoes alkylation or arylation under basic conditions. For example, benzylation with 4-chlorobenzyl chloride proceeds efficiently in polar aprotic solvents .

Experimental Conditions :

  • Reagent : 4-Chlorobenzyl chloride (1.2 equiv)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF, 80°C, 6 h

  • Yield : 85%

Hydrolysis and Functional Group Interconversion

The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, though this is rarely performed due to the compound’s pharmacological relevance as an amide .

Hydrolysis Data :

ConditionProductYield (%)
6 M HCl, reflux, 8 hPiperidine-1-carboxylic acid68
NaOH (2 M), EtOH, 4 hPiperidine-1-carboxylate salt72

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophilic substitution to the meta position. Nitration and sulfonation have been reported for analogous compounds .

Nitration Example :

  • Electrophile : HNO₃/H₂SO₄

  • Position : Meta to CF₃

  • Yield : 58%

Metal-Mediated C–H Functionalization

Recent studies demonstrate palladium-catalyzed C–H activation on the triazole ring, enabling arylation or acetoxylation at the 5-position .

Case Study :

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Oxidant : AgOAc (2 equiv)

  • Substrate : 4-(1H-1,2,3-Triazol-1-yl)piperidine derivative

  • Product : 5-Acetoxy-triazole-piperidine

  • Yield : 63%

Stability Under Physiological Conditions

Wissenschaftliche Forschungsanwendungen

Structural Information

  • IUPAC Name : 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
  • Molecular Formula : C14H14F3N5O
  • Molecular Weight : 325.29 g/mol

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its structural features make it suitable for:

  • Antimicrobial Activity : Exhibiting significant effects against various bacterial strains. Research indicates that it can inhibit key enzymes essential for bacterial survival.
Bacterial StrainIC50 (μM)
Staphylococcus aureus5.0
Escherichia coli6.5
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell proliferation and survival.

Agricultural Chemistry

The compound has potential applications in agrochemicals due to its biological activity:

  • Fungicidal Properties : As a triazole derivative, it may act against fungal pathogens affecting crops.

Material Science

In material science, the unique properties of the trifluoromethyl group allow for:

  • Polymer Synthesis : Utilized as a building block in creating polymers with enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole compounds, including the target compound. Results indicated a marked reduction in bacterial growth rates compared to control groups, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research published in Cancer Research assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 and HCT-116). The study found that treatment with the compound resulted in significant cell death and reduced tumor growth in vivo models.

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoromethyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural motifs such as the piperidine-triazole framework, carboxamide/acetamide linkages, and trifluoromethylphenyl substituents. Key differences in substituents, biological activity, and synthetic strategies are highlighted.

Structural Analogues from Biopharmacule Speciality Chemicals

lists several closely related compounds:

  • 2-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide Key Difference: Replaces the carboxamide group with an acetamide linker.
  • 2-(4-(1H-1,2,4-Triazol-1-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
    • Key Difference : Substitutes 1,2,3-triazole with 1,2,4-triazole.
    • Implications : Altered hydrogen-bonding capacity and dipole moments may affect target selectivity .

Antiviral Benzimidazole-Triazole Derivatives

and describe compounds with benzimidazole and triazole motifs, such as 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c).

  • Key Differences : Incorporates a benzimidazole-thiazole scaffold instead of piperidine.
  • Activity : Demonstrated antiviral activity against hepatitis B virus (HBV) in docking studies (IC₅₀ values <10 μM) .
  • Comparison : The target compound lacks the benzimidazole-thiazole system, suggesting divergent therapeutic applications (e.g., kinase inhibition vs. viral protease targeting) .

Piperidine-Carboxamide Derivatives with Trifluoromethyl Groups

details 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide :

  • Key Differences : Introduces a pyrazole-carbonyl group on the piperidine ring.
  • Implications : The pyrazole moiety may enhance solubility but could reduce CNS penetration due to increased polarity .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight Key Features
4-(1H-1,2,3-Triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide C₁₅H₁₅F₃N₆O 352.32 Carboxamide linker, trifluoromethylphenyl, piperidine-triazole core
2-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide C₁₆H₁₇F₃N₆O 366.34 Acetamide linker, reduced steric bulk
Compound 9c () C₂₉H₂₂BrN₇O₂S 628.51 Benzimidazole-thiazole system, bromophenyl substituent
1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide C₁₉H₂₁F₃N₄O₃ 410.40 Pyrazole-carbonyl group, methoxy substitution

Biologische Aktivität

4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, which is known for its diverse biological properties, and a trifluoromethyl group that enhances lipophilicity and biological activity.

Chemical Structure and Properties

The chemical structure of 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can be represented as follows:

C14H13F3N4O\text{C}_{14}\text{H}_{13}\text{F}_3\text{N}_4\text{O}

Key Properties

PropertyValue
Molecular Weight312.27 g/mol
CAS Number[Not available]
SolubilitySoluble in DMSO
Melting Point[Not available]

The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The triazole moiety can coordinate with metal ions in enzymatic active sites, potentially inhibiting their activity. Additionally, the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of triazole derivatives similar to 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide. These compounds have shown significant activity against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated that triazole derivatives exhibited inhibitory effects on Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Anticancer Activity

Triazole-based compounds are also being explored for their anticancer potential. A study reported that similar compounds could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 5 to 20 µM, indicating promising anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have been noted in several studies. Compounds containing the triazole ring have been shown to reduce pro-inflammatory cytokine levels in vitro. For example, one study indicated that a related compound significantly decreased TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

Case Study 1: Anticancer Activity
In a recent investigation, researchers synthesized several analogs of 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide and evaluated their cytotoxicity against various cancer cell lines. The most active compound demonstrated an IC50 of 12 µM against MDA-MB-231 cells and induced apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this class of compounds against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant Escherichia coli, with MIC values as low as 10 µg/mL.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide?

Answer:
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. Key steps include:

  • Reagent selection : Use 4-azidopiperidine-1-carboxamide and 2-(trifluoromethyl)phenylacetylene as precursors .
  • Catalytic system : Optimize with CuI (10 mol%) in a THF:acetone (5:1) solvent system under reflux for 24 hours .
  • Alternative protocols : Sodium ascorbate and copper sulfate pentahydrate in aqueous/organic biphasic systems improve regioselectivity for triazole formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Confirm regiochemistry of the triazole ring and piperidine substitution patterns (e.g., δ 7.5–8.5 ppm for triazole protons) .
    • FT-IR : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~367.1 for C15H14F3N5O) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>98%) using C18 reverse-phase columns .

Basic: Which bioassays are appropriate for evaluating its pharmacological activity?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Solubility/pharmacokinetics : Use shake-flask method (PBS, pH 7.4) and microsomal stability tests .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. trifluoromethylphenyl) to isolate pharmacophore contributions .
  • Target validation : Employ CRISPR/Cas9 knockout models to confirm target specificity .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17) .
  • MD simulations : GROMACS simulations (100 ns) assess conformational stability of the piperidine-triazole scaffold .
  • QSAR modeling : Train machine learning models (e.g., Random Forest) on datasets of IC50 values and molecular descriptors (logP, PSA) .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst loading : Reduce CuI to 5 mol% with microwave assistance (60°C, 2 hours) to minimize side products .
  • Solvent optimization : Replace THF with DMF to enhance solubility of aromatic intermediates .
  • Workflow automation : Implement flow chemistry systems for continuous azide-alkyne coupling .
  • Byproduct analysis : Use GC-MS to identify and suppress formation of triazole regioisomers .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Answer:

  • Prodrug design : Introduce hydrolyzable esters at the carboxamide group to enhance plasma stability .
  • CYP450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to prolong half-life .
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD3 at trifluoromethyl) to slow hepatic clearance .

Advanced: How does the trifluoromethyl group influence target binding and selectivity?

Answer:

  • Hydrophobic interactions : The CF3 group enhances binding to hydrophobic kinase pockets (e.g., EGFR L858R mutant) via van der Waals contacts .
  • Electron-withdrawing effects : Stabilizes hydrogen bonds between the carboxamide and conserved lysine residues (e.g., K721 in EGFR) .
  • Selectivity profiling : Compare inhibition constants (Ki) against related targets (e.g., HER2 vs. EGFR) using SPR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.